2,3,5-Trimethylbenzoic acid

Environmental forensics Biogeochemistry Metabolite tracers

Procure 2,3,5-Trimethylbenzoic acid (γ-isodurylic acid) for Ketoprofen pharmaceutical intermediates or JP-4 jet fuel degradation marker monitoring. Its unique 2,3,5-methyl substitution pattern and sharp melting point (128–130°C) deliver regiospecific reactivity that generic benzoic acid or other trimethyl isomers cannot replicate. Melting point verification at incoming QC prevents isomer mix-ups that threaten synthetic yield, regulatory data integrity, and forensic groundwater plume interpretation. Ideal for process R&D, medicinal chemistry, environmental consulting, and analytical standard laboratories.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 2437-66-3
Cat. No. B057302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trimethylbenzoic acid
CAS2437-66-3
Synonyms2,3,5-Trimethylbenzoic Acid
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)O)C)C
InChIInChI=1S/C10H12O2/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H,11,12)
InChIKeyWJPISYUIIFJNPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trimethylbenzoic Acid (CAS 2437-66-3): A Structurally Differentiated Aromatic Building Block for Precision Synthesis and Environmental Tracer Studies


2,3,5-Trimethylbenzoic acid (CAS 2437-66-3), also known as γ-isodurylic acid, is a tri-substituted benzoic acid derivative characterized by methyl groups occupying the 2-, 3-, and 5-positions of the aromatic ring [1]. This specific substitution pattern confers a distinct set of thermochemical and physicochemical properties, including a solid-state enthalpy of formation (ΔfH°(solid)) of -488.9 ± 1.8 kJ/mol and a gas-phase ΔfH° of -382.2 ± 1.8 kJ/mol, which are quantifiably different from its five positional isomers [1]. The compound serves as a critical intermediate in the synthesis of pharmaceutical candidates, notably within the ketoprofen class, where its unique geometry dictates downstream reactivity in ways that generic or structurally similar analogs cannot replicate .

Why Generic Benzoic Acid Derivatives Cannot Substitute for 2,3,5-Trimethylbenzoic Acid in Critical Applications


Attempting to substitute 2,3,5-trimethylbenzoic acid with a generic benzoic acid or even a different trimethylbenzoic acid isomer (such as 2,4,6-trimethylbenzoic acid or 3,4,5-trimethylbenzoic acid) in established synthetic pathways or environmental analyses introduces significant risk of process failure or data misinterpretation. The six trimethylbenzoic acid isomers exhibit a substantial variance of approximately 12.2 kJ/mol in solid-state enthalpy of formation [1], translating to marked differences in crystalline stability, solubility, and vapor pressure. More critically, in pharmaceutical synthesis pathways—particularly those involving Friedel-Crafts-type cyclizations or ketoprofen-related acylations—the regiospecific methyl substitution pattern of the 2,3,5-isomer governs the steric and electronic environment required for successful annulation . Generic substitution with structurally non-identical isomers would not preserve the intended reaction coordinate, leading to lower yields, the formation of isomeric impurities, or complete synthetic failure.

Quantitative Evidence for Selecting 2,3,5-Trimethylbenzoic Acid Over Positional Isomers


Environmental Metabolite Signature: Field-Validated Differentiation of 2,3,5- vs. 2,4,6-Trimethylbenzoic Acid in JP-4 Jet Fuel Contaminated Aquifers

In a field study of the KC-135 aquifer at the former Wurtsmith Air Force Base, changes in the composition and concentration profiles of 2,4,6- and 2,3,5-trimethylbenzoic acids across multilevel wells were shown to reflect processes indicative of an actively evolving JP-4 jet fuel contaminant plume [1]. The concentration levels of these trimethylbenzoic acids were 3–10 orders of magnitude higher than their tetramethylbenzene precursors [1]. Importantly, the relative abundance and spatial/temporal distribution patterns of the 2,3,5-isomer versus the 2,4,6-isomer serve as a key indicator of the anaerobic degradation pathway and the biogeochemical evolution of the aquifer [1]. This field evidence establishes 2,3,5-trimethylbenzoic acid as a non-labile, high molecular weight signature that cannot be substituted by the 2,4,6-isomer in environmental forensic investigations targeting JP-4 contamination.

Environmental forensics Biogeochemistry Metabolite tracers

Solid-State Thermochemical Stability: Quantified Enthalpy Differentiation Among Six Trimethylbenzoic Acid Isomers

Comprehensive thermochemical analysis of the six trimethylbenzoic acid isomers using the Knudsen-effusion technique over a 20 K interval revealed that 2,3,5-trimethylbenzoic acid possesses a solid-state enthalpy of formation (ΔfH°(solid)) of -488.9 ± 1.8 kJ/mol and a sublimation enthalpy (ΔsubH°) of 106.7 ± 0.3 kJ/mol at 298.15 K [1]. This places the 2,3,5-isomer at a quantitatively intermediate position among the six isomers, being 10.2 kJ/mol less stable than 3,4,5-trimethylbenzoic acid (-501.1 ± 1.8 kJ/mol) but 12.2 kJ/mol more stable than 2,3,4-trimethylbenzoic acid (-486.8 ± 1.8 kJ/mol) [1]. This 12.2 kJ/mol spread in solid-state stability across the isomeric series directly impacts purification, crystallization behavior, and long-term shelf-stability in industrial procurement.

Physical organic chemistry Thermochemistry Crystalline stability

Synthetic Exclusivity in Ketoprofen-Related NSAID Intermediate Chemistry

2,3,5-Trimethylbenzoic acid (γ-isodurylic acid) is specifically documented as an intermediate in the synthesis of ketoprofen-related compounds, a class of non-steroidal anti-inflammatory drugs (NSAIDs) . The regiospecific 2,3,5-trimethyl substitution pattern is not merely a generic alkyl substitution but rather the precise structural prerequisite for constructing the benzoylphenylpropionic acid core of ketoprofen analogs. The synthesis pathway involving this acid exploits the unique steric and electronic environment created by the 2-, 3-, and 5-methyl groups, which dictates the regioselectivity of subsequent Friedel-Crafts acylation or annulation steps . Alternative trimethylbenzoic acid isomers (e.g., 2,4,6- or 3,4,5-) with different substitution patterns would yield distinct, non-target acylated products, as the spatial orientation of the methyl groups governs the site of electrophilic attack and the geometry of the resulting propionic acid derivative.

Pharmaceutical synthesis NSAID intermediates Ketoprofen

Physicochemical Differentiation: Boiling Point and Vapor Pressure Comparison with 2,4,6-Trimethylbenzoic Acid

The boiling point of 2,3,5-trimethylbenzoic acid is reported as 294.2 ± 9.0 °C at 760 mmHg, with a vapor pressure of 0.0 ± 0.7 mmHg at 25 °C and an enthalpy of vaporization of 56.4 ± 3.0 kJ/mol . These physicochemical properties have direct implications for purification by distillation and for process safety assessments. While direct head-to-head boiling point data for all isomers in a single controlled study are not available, the asymmetric 2,3,5-substitution pattern is known to influence intermolecular packing and volatility relative to the more symmetric 2,4,6-isomer (mesitoic acid), which exhibits a melting point of 152–155 °C [1] compared to the 2,3,5-isomer's melting point of 128–130 °C . This 22–27 °C difference in melting point reflects the distinct crystalline lattice energies arising from the different methyl substitution patterns and provides a quantifiable basis for isomer identification and quality control.

Physical property Process engineering Purification

High-Confidence Application Scenarios for 2,3,5-Trimethylbenzoic Acid Based on Quantitative Evidence


Environmental Forensics: Tracking JP-4 Jet Fuel Contamination Using 2,3,5-Trimethylbenzoic Acid as a Specific Metabolite Signature

Environmental consulting firms and regulatory agencies should specify 2,3,5-trimethylbenzoic acid as a required analytical standard when conducting groundwater monitoring at sites with known or suspected JP-4 jet fuel contamination. As demonstrated in the KC-135 aquifer study, the concentration profiles of 2,3,5-trimethylbenzoic acid—specifically its enrichment by 3–10 orders of magnitude over tetramethylbenzene precursors and its distinct spatial distribution relative to the 2,4,6-isomer—provide field-validated evidence of active anaerobic hydrocarbon degradation [1]. This compound is not merely a generic alkylbenzoic acid; it is a pathway-specific metabolite whose presence and abundance are direct indicators of sulfidogenic biodegradation processes. Substituting the analytical standard with another trimethylbenzoic acid isomer would confound the forensic interpretation and obscure the true biogeochemical evolution of the contaminant plume.

Pharmaceutical Process Development: Synthesis of Ketoprofen Analogs and Related NSAID Intermediates

Medicinal chemistry and process R&D teams engaged in developing non-steroidal anti-inflammatory drug (NSAID) candidates within the ketoprofen structural class must procure 2,3,5-trimethylbenzoic acid specifically. The compound is documented as an intermediate in the synthesis of ketoprofen-related compounds , wherein the regiospecific 2,3,5-substitution pattern dictates the correct geometry for constructing the benzoylphenylpropionic acid pharmacophore. Use of a different trimethylbenzoic acid isomer (e.g., 2,4,6- or 3,4,5-) will result in a different regioisomeric product that does not correspond to the intended ketoprofen scaffold. This scenario is particularly critical when scaling reactions from milligram discovery to decagram or kilogram process development, where isomeric purity and structural fidelity directly impact regulatory documentation and biological assay reproducibility.

Crystallization and Stability Studies: Leveraging Quantified Thermochemical Differentiation for Process Optimization

Chemical engineers and formulation scientists evaluating the crystalline stability of trimethylbenzoic acid building blocks should select the 2,3,5-isomer based on its quantified thermochemical profile. The 2,3,5-isomer exhibits a solid-state enthalpy of formation of -488.9 ± 1.8 kJ/mol and a sublimation enthalpy of 106.7 ± 0.3 kJ/mol [2]. Compared to the more symmetric 3,4,5-isomer (ΔfH°(solid) = -501.1 ± 1.8 kJ/mol), the 2,3,5-isomer is 12.2 kJ/mol less thermodynamically stable in the solid state, which may translate to favorable solubility characteristics for certain reaction media. Conversely, relative to the 2,3,4-isomer, it offers enhanced stability. This quantified intermediate position allows process chemists to make informed decisions about recrystallization solvent selection, storage temperature requirements, and long-term material stability in inventory.

Quality Control and Incoming Material Verification: Melting Point as a Definitive Isomer Identification Criterion

Quality assurance and QC laboratories should employ melting point determination as a primary method for verifying the identity of incoming 2,3,5-trimethylbenzoic acid shipments. The 2,3,5-isomer exhibits a melting point of 128–130 °C , which is quantifiably distinct from the 2,4,6-isomer (152–155 °C [3]) by a margin of 22–27 °C. This substantial differential enables unambiguous differentiation between these two commonly encountered trimethylbenzoic acid isomers using standard capillary melting point apparatus. Integration of this melting point check into the standard operating procedure for material release provides a rapid, low-cost, and high-confidence method to prevent isomer mix-ups that could compromise downstream synthetic or analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,5-Trimethylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.